molecular formula C7H3BrF3NO2 B1404265 1-bromo-3-nitro-2-(trifluoromethyl)Benzene CAS No. 1192548-07-4

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Cat. No. B1404265
CAS RN: 1192548-07-4
M. Wt: 270 g/mol
InChI Key: SVEJTJRLLNMRMF-UHFFFAOYSA-N
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Description

“1-bromo-3-nitro-2-(trifluoromethyl)Benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is also known as “m-Bromo (trifluoromethyl)benzene” and “m-Bromobenzotrifluoride” among other names .


Molecular Structure Analysis

The molecular structure of “1-bromo-3-nitro-2-(trifluoromethyl)Benzene” can be represented by the IUPAC Standard InChI: InChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of “1-bromo-3-nitro-2-(trifluoromethyl)Benzene” is 225.006 . The compound has a refractive index of n20/D 1.473 (lit.) . Its density is 1.613 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs due to its ability to enhance the biological activity and stability of pharmaceutical compounds . 1-bromo-3-nitro-2-(trifluoromethyl)Benzene can serve as a precursor in synthesizing various drugs that contain the trifluoromethyl group, contributing to treatments for a wide range of diseases.

Agrochemical Synthesis

Compounds with the trifluoromethyl group, such as 1-bromo-3-nitro-2-(trifluoromethyl)Benzene , are used in the synthesis of agrochemicals. These compounds can improve the efficacy of pesticides and herbicides, providing better crop protection with lower dosages .

Catalysis

In catalytic processes, 1-bromo-3-nitro-2-(trifluoromethyl)Benzene can be utilized to create catalysts that facilitate chemical reactions. This is particularly useful in reactions where the trifluoromethyl group can influence the reaction outcome, such as in the Suzuki-Miyaura reaction .

Safety and Hazards

The compound is classified as a flammable liquid (Hazard Statement H226) according to the safety information provided . Precautionary measures include avoiding inhalation of dust and fumes (Precautionary Statement P261) and rinsing cautiously with water in case of contact with eyes (Precautionary Statements P305, P338, P351) .

properties

IUPAC Name

1-bromo-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJTJRLLNMRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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